molecular formula C18H22N2O2 B121785 Tert-butyl 4-(1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 155302-27-5

Tert-butyl 4-(1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B121785
M. Wt: 298.4 g/mol
InChI Key: IGPOPAOZUHAGBC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is a compound that appears to be related to a class of dihydropyridine derivatives. These compounds are of interest due to their potential applications in pharmaceutical chemistry as intermediates for the synthesis of various biologically active molecules. The tert-butyl group is a common protecting group in organic synthesis, often used to protect carboxylic acids.

Synthesis Analysis

The synthesis of related dihydropyridine derivatives has been reported in several studies. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been described, which involves a five-step chromatography-free synthesis from 2-chloro-1-(2,4-difluorophenyl)-ethanone . Another study reports the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, through a four-step process starting from piperidin-4-ylmethanol . These methods could potentially be adapted for the synthesis of tert-butyl 4-(1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray diffraction studies. For example, tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction to crystallize in the triclinic space group with specific cell parameters, and the proline ring in the structure was found to be in an envelope conformation . Similarly, the structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was optimized using density functional theory (DFT) and compared with the crystal structure determined using single-crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of dihydropyridine derivatives can be quite diverse. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate was shown to react with maleic anhydride to form a Diels-Alder endo-adduct, and further reactions with electrophilic and nucleophilic reagents were performed . These findings suggest that tert-butyl 4-(1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate could also undergo various chemical transformations, potentially leading to the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives can be inferred from studies on similar compounds. For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was studied using DFT to reveal physicochemical properties, and the molecular electrostatic potential and frontier molecular orbitals were analyzed . These analyses are crucial for understanding the reactivity and potential interactions of the compound with biological targets.

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is a pivotal intermediate in the synthesis of small molecule anticancer drugs. It's synthesized from piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution, oxidation, halogenation, and elimination. The method yields high-quality compounds essential for the development of potent anticancer therapeutics (Zhang et al., 2018).

Catalytic Activity

The compound has also been identified as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols, efficiently converting them into corresponding α,β-unsaturated carbonyl compounds. This property is critical in the synthesis of various organic compounds (Shen et al., 2012).

Chemical Transformations

Another derivative of this compound is utilized in the synthesis of biologically active compounds like crizotinib. The process involves three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and confirming the structure through MS and 1 HNMR spectrum. This synthesis pathway underscores the compound's role as a versatile intermediate in pharmaceutical synthesis (Kong et al., 2016).

Material Science Applications

Further extending its utility, this compound has applications in material science, particularly in the field of dye-sensitized solar cells. Carboxylated cyanine dyes related to this compound have been used as sensitizers in nanocrystalline TiO2 solar cells, significantly improving photoelectric conversion efficiency. This demonstrates the potential of this compound in renewable energy technologies (Wu et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with the compound are H303 and H320 . The precautionary statements are P305+351+338 .

properties

IUPAC Name

tert-butyl 4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-10-8-13(9-11-20)15-12-19-16-7-5-4-6-14(15)16/h4-8,12,19H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPOPAOZUHAGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585440
Record name tert-Butyl 4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

CAS RN

155302-27-5
Record name 1,1-Dimethylethyl 3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155302-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of sodium (2.51 g, 105 mmol, 7 eq) in absolute methanol (50 mL) was added the indole (15.0 mmol) and N-t-butoxycarbonyl-4-piperidone (8.96 g, 45.0 mmol 3.0 eq). The resulting reaction solution was heated at reflux (65° C.) under nitrogen for 3-24 hours, depending on the indole used. The resulting reaction solution was evaporated under reduced pressure, and the residue was partitioned between a saturated solution of sodium hydrogen carbonate (50 mL) and ethyl acetate (50 mL). The organic layer was removed, and the aqueous layer was extracted with ethyl acetate (2×50 mL). The organic extracts were combined, dried (MgSO4), and evaporated under reduced pressure. The residue was purified either by trituration in diethyl ether or by column chromatography to afford the desired 3-(N-t-butoxycarbonyl-1,2,5,6-tetrahydropyrid-4-yl)-1H-indole.
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
8.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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